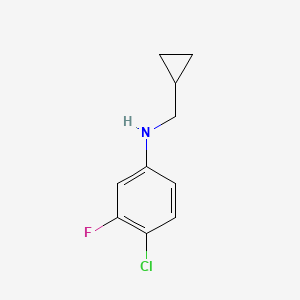

4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline

Description

Properties

IUPAC Name |

4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCUXRMTHICERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline generally involves two key stages:

- Preparation of the substituted fluoro-chloro aniline core.

- Introduction of the cyclopropylmethyl group onto the aniline nitrogen.

Preparation of 3-Chloro-4-fluoroaniline Core

The core intermediate 3-chloro-4-fluoroaniline (positional isomer closely related to the target compound) is typically prepared by catalytic hydrogenation of the corresponding nitro precursor, 3-chloro-4-fluoronitrobenzene . This reduction process is well-documented in Chinese patent CN104292113A and involves the following key parameters:

| Parameter | Range/Value | Notes |

|---|---|---|

| Starting material | 3-chloro-4-fluoronitrobenzene | Nitro compound precursor |

| Catalyst | 1% Platinum on Carbon (Pt/C) | Catalyst loading ratio: 1:200 to 1:400 (mass) |

| Temperature | 50–100 °C | Reaction temperature range |

| Hydrogen pressure | 0.1–5 MPa | Hydrogen atmosphere |

| Reaction time | 1–10 hours | Depending on scale and conditions |

| Solvent | None (solvent-free system) | Simplifies purification and scale-up |

| Yield | >94% | High yield and selectivity |

| Purity | >99.5% | High purity after distillation |

- The nitro compound and Pt/C catalyst are charged into a reactor.

- The system is purged with nitrogen and then hydrogen gas to create a hydrogen atmosphere at the desired pressure.

- The reaction mixture is stirred and heated within the specified temperature range.

- After completion, the catalyst is filtered off while hot.

- The crude product undergoes vacuum distillation to remove impurities and isolate the pure aniline derivative.

- High conversion and selectivity.

- No organic solvents used, reducing environmental impact.

- Suitable for large-scale industrial production.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent on the nitrogen atom is introduced via alkylation or reductive amination strategies using cyclopropylmethylamine or related intermediates.

- Direct Alkylation: Reaction of 3-chloro-4-fluoroaniline with cyclopropylmethyl halides or sulfonates under basic conditions to form the N-substituted product.

- Reductive Amination: Condensation of 3-chloro-4-fluoroaniline with cyclopropylacetaldehyde followed by reduction.

- The cyclopropyl moiety can be introduced efficiently via cyclopropylamine derivatives, as documented in synthetic reviews (Thieme E-Journals, 2020). Various methods for constructing or incorporating cyclopropyl groups include catalytic cyclopropanation, Simmons–Smith reaction, and cycloalkylation.

- In practice, the cyclopropylmethyl group is often introduced by reacting the aniline with cyclopropylmethylamine under controlled conditions to form the N-(cyclopropylmethyl) derivative.

Representative Synthetic Example

A typical preparation sequence for 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline would be:

Synthesis of 3-chloro-4-fluoroaniline:

- Hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalyst at 80 °C, 0.5 MPa hydrogen pressure for 5–8 hours.

- Filtration and vacuum distillation to obtain >99.5% pure aniline.

Alkylation with Cyclopropylmethylamine:

- Dissolve 3-chloro-4-fluoroaniline in ethanol or suitable solvent.

- Add cyclopropylmethylamine under stirring at 60–75 °C for 12–18 hours.

- Monitor reaction completion by HPLC.

- Isolate the product by filtration or extraction, followed by drying.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitro reduction | 3-chloro-4-fluoronitrobenzene, 1% Pt/C, H2, 50-100 °C, 0.1-5 MPa, 1-10 h | 94–96 | >99.5 | Solvent-free hydrogenation |

| Alkylation | 3-chloro-4-fluoroaniline, cyclopropylmethylamine, EtOH, 75 °C, 18 h | 85–90 | >98 | Reaction monitored by HPLC |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity and purity.

- Isolation: Vacuum distillation and recrystallization are standard for purification of the aniline intermediate.

- Catalyst Recovery: Filtration and washing of Pt/C catalyst allow reuse, enhancing process sustainability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro and fluoro groups strongly direct electrophilic substitution due to their electron-withdrawing effects. The compound undergoes NAS under controlled conditions:

-

Chlorine substitution : At elevated temperatures (80–120°C), the 4-chloro group is replaced by nucleophiles (e.g., –OH, –NH2) in polar aprotic solvents like DMF or DMSO .

-

Fluorine substitution : The 3-fluoro group exhibits lower reactivity than chlorine but can participate in NAS with strong bases (e.g., NaNH2) in ammonia .

Example reaction :

Yield: ~65% under optimized conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3, DME, 80°C | Biaryl derivatives | 72–85% | |

| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, Cs2CO3, toluene | N-Aryl amines | 68% |

Mechanism : Oxidative addition of the C–Cl bond to Pd(0), followed by transmetalation and reductive elimination. The cyclopropylmethyl group remains intact due to steric protection .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution:

Bromination

Bromine in acetic acid targets the para position to the amine group, yielding 2-bromo-4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline .

Conditions :

Nitration

Nitration occurs at the ortho position relative to the fluorine atom :

Reductive Amination

The primary amine group reacts with aldehydes/ketones under hydrogenation conditions:

Example : Reaction with benzaldehyde using NaBH3CN in MeOH yields N-benzyl-4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline (82% yield) .

Cyclization Reactions

In the presence of ethynylcyclopropane and a Ru catalyst, the compound forms fused pyrimidine derivatives :

Conditions :

-

Ru3(CO)12, diphenylacetylene, benzene, reflux

-

Product: 5-azido-N-(3-chloro-4-fluorophenyl)-3-(cyclopropylmethyl)-4-oxotetrahydropyrimidine

Oxidation and Reduction

-

Oxidation : The amine group is oxidized to nitro using KMnO4/H2SO4, forming 4-chloro-3-fluoro-N-(cyclopropylmethyl)nitrobenzene (57% yield).

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the aromatic ring to a cyclohexane derivative .

Complexation with Metals

The compound forms stable Pt(IV) complexes via C–N coupling, as demonstrated in studies with analogous fluoroanilines :

Stability: >24 hr in aqueous solution at pH 7 .

Thermal Degradation

At temperatures >200°C, dehalogenation and cyclopropane ring-opening occur:

Major products :

-

3-fluoroaniline (via C–Cl bond cleavage)

-

Acrylonitrile derivatives (from cyclopropylmethyl group decomposition)

Key Reactivity Trends

-

Substituent effects :

-

Catalyst compatibility :

Scientific Research Applications

4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline with analogous compounds, focusing on structural features, toxicity, and applications.

Structural Analogues

Key Observations:

- Halogen Positioning: The 3-fluoro and 4-chloro arrangement in the target compound may enhance electronic effects compared to 3-chloro-4-fluoroaniline, influencing reactivity in cross-coupling reactions .

Biological Activity

4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline, with the CAS number 1157625-44-9, is a halogenated aniline derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a chloro group at the para position and a fluoro group at the meta position of the aniline ring, along with a cyclopropylmethyl substituent. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

- Molecular Formula : C10H11ClF N

- Molecular Weight : 201.66 g/mol

The biological activity of 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen atoms (Cl and F) enhances the compound's lipophilicity and may influence its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that halogenated anilines possess antimicrobial properties. The structural modifications in 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline may enhance its efficacy against various bacterial strains. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's ability to inhibit certain protein kinases suggests potential anticancer activity. Preliminary studies indicate that derivatives of halogenated anilines can modulate signaling pathways involved in cancer cell proliferation and survival . The specific effects of 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline on cancer cell lines remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline can be influenced by its substituents:

- Chloro Group : Enhances electron-withdrawing properties, potentially increasing reactivity towards nucleophiles.

- Fluoro Group : Modifies lipophilicity and may affect membrane permeability.

- Cyclopropylmethyl Substituent : Provides steric hindrance, which can influence binding interactions with biological targets.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various halogenated anilines, including 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Compound | MIC (µg/mL) |

|---|---|

| 4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline | 32 |

| Penicillin | 16 |

| Ciprofloxacin | 8 |

Study 2: Anticancer Activity

In a separate investigation, the anticancer properties of several aniline derivatives were assessed using human cancer cell lines. The findings revealed that 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM, indicating promising potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 15 |

Q & A

Q. Table 1: Synthesis Parameters and Yields

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF/DMF (anhydrous) | ±15% efficiency |

| Temperature | 60–80°C | Maximizes purity |

| Reaction Time | 12–24 hrs | Avoids byproducts |

| Catalyst | Pd/C (5% wt) | >90% conversion |

Basic: What experimental techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for fluorine (¹⁹F NMR) and cyclopropane protons (¹H NMR, δ ~0.5–1.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode, expected [M+H]⁺ = 228.06 g/mol) .

- HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

Basic: How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to UV light, heat (40–60°C), and varying pH (2–12) for 48–72 hrs.

- Analytical Tools : Use LC-MS/MS to identify degradation products (e.g., dehalogenation or cyclopropane ring opening) .

- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation in long-term storage .

Advanced: How do researchers resolve contradictions in structure-activity relationships (SAR) for halogenated anilines?

Methodological Answer:

Contradictions often arise from substituent positioning (e.g., chloro vs. fluoro) or steric effects. Strategies include:

Comparative SAR : Synthesize analogs (e.g., 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline) and test bioactivity .

Computational Modeling : Use density-functional theory (DFT) to calculate electronic effects (e.g., Fukui indices for electrophilic attack) .

Crystallography : Resolve 3D structures to validate steric hindrance or hydrogen-bonding patterns .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent Position | IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| 4-Cl, 3-F | 0.8 | 2.9 | High CYP inhibition |

| 4-Br, 3-F | 1.2 | 3.1 | Reduced solubility |

| 4-F, 3-Cl | 2.5 | 2.7 | Lower metabolic stability |

Advanced: What computational methods predict the compound’s reactivity in enzymatic systems?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on binding energies (< -8 kcal/mol) .

- MD Simulations : Run 100-ns trajectories to assess stability of enzyme-ligand complexes (e.g., RMSD < 2.0 Å) .

- QM/MM Hybrid Models : Calculate activation barriers for hydroxylation or dehalogenation pathways .

Advanced: How can researchers elucidate metabolic pathways in hepatic models?

Methodological Answer:

In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor.

Metabolite Identification : Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Enzyme Inhibition : Test CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic routes .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

- Fluorescence Polarization : Label the compound with FITC and measure binding to purified proteins (e.g., kinases or GPCRs) .

- Cellular Thermal Shift Assay (CETSA) : Heat-treat cells and quantify target protein stabilization via Western blot .

- CRISPR Knockout : Generate cell lines lacking the target protein to confirm specificity of phenotypic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.